molecular formula C14H20N2O3 B2891775 1-(Furan-2-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane CAS No. 2320458-64-6

1-(Furan-2-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane

Cat. No.: B2891775
CAS No.: 2320458-64-6
M. Wt: 264.325
InChI Key: WORMEJHGLBGXSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Furan-2-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane is a complex organic compound that features a furan ring, a tetrahydrofuran ring, and a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane typically involves multi-step organic reactions. One common approach is to start with the formation of the furan ring, followed by the introduction of the tetrahydrofuran and diazepane rings through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced to form different reduced derivatives.

    Substitution: Various substitution reactions can occur on the furan and tetrahydrofuran rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like pyridinium chlorochromate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-3-carboxaldehyde, while reduction can produce tetrahydrofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, 1-(Furan-2-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is studied for its potential therapeutic properties. It may exhibit biological activities such as antimicrobial, anticancer, and anti-inflammatory effects, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers and coatings. Its unique structural features may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of 1-(Furan-2-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The furan and diazepane rings may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan derivatives and diazepane-containing molecules. Examples include furan-3-methanol and diazepam derivatives.

Uniqueness

1-(Furan-2-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane is unique due to its combination of furan, tetrahydrofuran, and diazepane rings. This unique structure imparts distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

IUPAC Name

furan-2-yl-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c17-14(13-3-1-9-19-13)16-6-2-5-15(7-8-16)12-4-10-18-11-12/h1,3,9,12H,2,4-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WORMEJHGLBGXSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CC=CO2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.